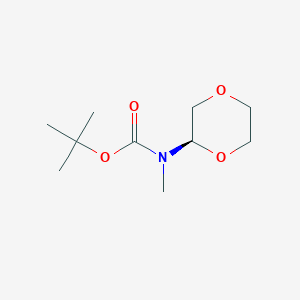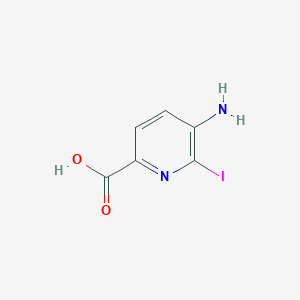
5-Amino-6-iodopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-iodopicolinic acid is a derivative of picolinic acid, characterized by the presence of an amino group at the 5th position and an iodine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-iodopicolinic acid typically involves the iodination of picolinic acid followed by the introduction of the amino group. One common method includes:
Iodination: Picolinic acid is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6th position.
Amination: The iodinated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to introduce the amino group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-iodopicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Nitro- or nitroso-picolinic acid derivatives.
Reduction: Deiodinated picolinic acid derivatives.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-iodopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Amino-6-iodopicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Iodopicolinic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
6-Aminopicolinic acid: Lacks the iodine atom, reducing its potential for halogen bonding.
5-Nitropicolinic acid: Contains a nitro group instead of an amino group, leading to different reactivity and biological activity.
Uniqueness
5-Amino-6-iodopicolinic acid is unique due to the presence of both an amino group and an iodine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
5-amino-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) |
InChI Key |
UZNAHKQTQYNFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
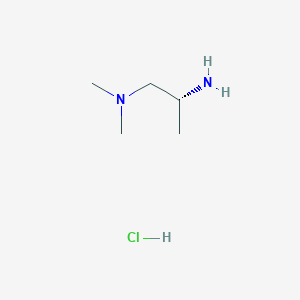
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)

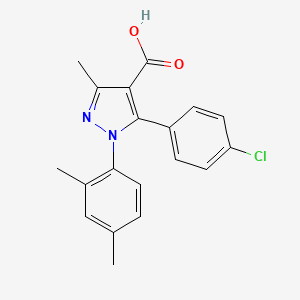

![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)
![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
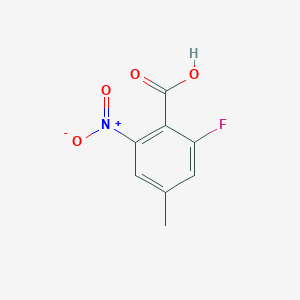
![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
